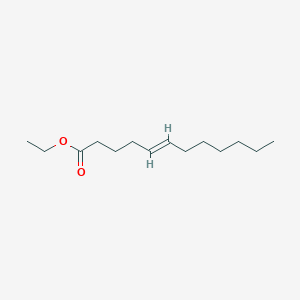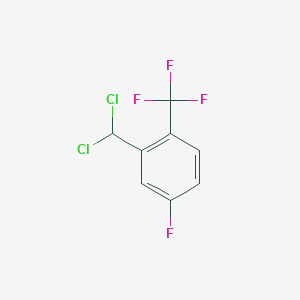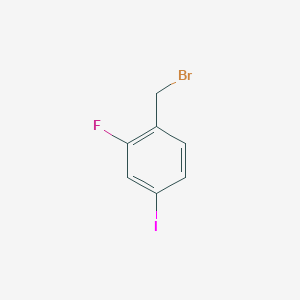
Ethyl Dodec-5-enoate
Overview
Description
Ethyl Dodec-5-enoate is a chemical compound with the molecular formula C14H26O2 . It is a monounsaturated fatty acid .
Synthesis Analysis
The biosynthesis of Ethyl Dodec-5-enoate involves pathways for the biosynthesis of the monounsaturated fatty acid (5Z)-dodec-5-enoate . These pathways are a part of the larger class of Unsaturated Fatty Acid Biosynthesis . The biosynthesis process branches from the pathway leading to saturated fatty acids at a decanoyl-[acyl-carrier protein] .Molecular Structure Analysis
The molecular structure of Ethyl Dodec-5-enoate consists of 14 carbon atoms, 26 hydrogen atoms, and 2 oxygen atoms, giving it the molecular formula C14H26O2 . The molecular weight of the compound is 226.35 .Chemical Reactions Analysis
The biosynthesis of Ethyl Dodec-5-enoate involves various chemical reactions. These reactions are part of variant pathways that accomplish roughly the same biological function, such as degradation of a given starting material, or biosynthesis of an end product .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl Dodec-5-enoate include its molecular formula (C14H26O2), molecular weight (226.35), and its structure .Scientific Research Applications
Crystal Packing Interactions
Ethyl Dodec-5-enoate and its derivatives are studied for their unique intermolecular interactions. For instance, ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate demonstrates rare N⋯π and O⋯π interactions, forming distinctive hydrogen bonds and contributing to crystal packing knowledge (Zhang, Wu, & Zhang, 2011).
Novel Compound Synthesis
Research has been conducted on novel compounds related to Ethyl Dodec-5-enoate, like the isolation of unique alkenoic acid esters from plants, which contributes to the understanding of natural compound diversity (Xiong, Deng, Gao, Guo, & Zhang, 2007).
Chemical Synthesis Processes
Ethyl Dodec-5-enoate derivatives are involved in novel synthesis processes. For example, the reaction of ethyl 3-(alkylamino)-4,4,4-trifluoro-but-2-enoates with mesyl azide showcases innovative pathways in chemical synthesis (Iminov et al., 2013).
Catalysis in Hydroformylation
The role of Ethyl Dodec-5-enoate derivatives in catalysis, specifically in hydroformylation reactions, has been explored. This involves the utilization of polymer catalysts immobilized on polymer-coated silica (Hong & Ruckenstein, 1993).
Spectral and Molecular Analysis
Ethyl Dodec-5-enoate compounds undergo extensive spectral and molecular analyses, aiding in the understanding of their properties and potential applications in fields like cancer treatment (Sert et al., 2020).
Synthesis of Medical Precursors
These compounds are integral in synthesizing precursors for medically relevant substances, illustrating their significance in pharmaceutical research (Laffan et al., 1992).
Synthesis Techniques Development
Developing new synthesis techniques for Ethyl Dodec-5-enoate derivatives is an ongoing research area, enhancing our understanding of organic synthesis mechanisms (Shakhmaev, Sunagatullina, & Zorin, 2013).
Mechanism of Action
Future Directions
properties
IUPAC Name |
ethyl (E)-dodec-5-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O2/c1-3-5-6-7-8-9-10-11-12-13-14(15)16-4-2/h9-10H,3-8,11-13H2,1-2H3/b10-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMJBMIYQMVCCY-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCC(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C/CCCC(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl Dodec-5-enoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Phenylimidazo[1,2-a]pyridine](/img/structure/B3043370.png)
![5-(5-methylthiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3043371.png)




![(R)-2-methyl-N-[(1E)-(pyridin-3-yl)methylidene]propane-2-sulfinamide](/img/structure/B3043382.png)
![2-[3-(Benzyloxy)-4-ethoxyphenyl]acetic Acid](/img/structure/B3043383.png)





